molecular formula C8H8ClN3O B8686558 5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine CAS No. 172648-10-1

5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine

Cat. No.: B8686558
CAS No.: 172648-10-1
M. Wt: 197.62 g/mol
InChI Key: NGTSTCKOSFAPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

172648-10-1

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(5-chloro-3-methylimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H8ClN3O/c1-12-7(4-13)10-5-2-3-6(9)11-8(5)12/h2-3,13H,4H2,1H3

InChI Key

NGTSTCKOSFAPKH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=C(C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 3.00 g of 5-chloro-2-hydroxymethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 43), 0.71 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 1.1 ml of methyl iodide and 70 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 1.60 g of the title compound, melting at 204°-210° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.